ethyl 6-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 6-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate typically involves multi-step organic reactionsThe final steps often involve esterification and methoxylation under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as microwave-assisted synthesis can be employed to speed up reactions and improve efficiency. The use of high-throughput screening and automated synthesis platforms can further enhance production scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 6-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ethyl bromodifluoroacetate: Another brominated ester with different functional groups and applications.
2-(Diethylamino)ethyl methacrylate: Shares the diethylaminoethyl group but differs in its overall structure and reactivity.
Uniqueness
Ethyl 6-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate is unique due to its indole core, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C25H32BrN3O3 |
---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
ethyl 6-bromo-2-[[2-(diethylamino)ethylamino]methyl]-5-methoxy-1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C25H32BrN3O3/c1-5-28(6-2)14-13-27-17-22-24(25(30)32-7-3)19-15-23(31-4)20(26)16-21(19)29(22)18-11-9-8-10-12-18/h8-12,15-16,27H,5-7,13-14,17H2,1-4H3 |
InChI Key |
ZEMGBJSGAKGUTD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1=C(C2=CC(=C(C=C2N1C3=CC=CC=C3)Br)OC)C(=O)OCC |
Origin of Product |
United States |
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